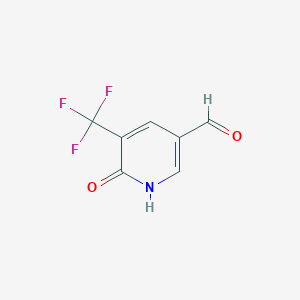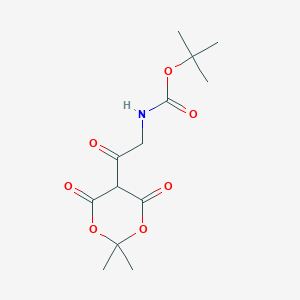
tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethylcarbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a dioxane ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethylcarbamate typically involves multiple steps, starting with the preparation of the dioxane ring and subsequent functionalization to introduce the carbamate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods aim to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethylcarbamate include:
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- tert-Butyl 1,3-dioxo-1,3-dihydro-2H-isoindol-2-ylcarbamate
- tert-Butyl (3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a dioxane ring and a carbamate group
Propiedades
Fórmula molecular |
C13H19NO7 |
|---|---|
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H19NO7/c1-12(2,3)21-11(18)14-6-7(15)8-9(16)19-13(4,5)20-10(8)17/h8H,6H2,1-5H3,(H,14,18) |
Clave InChI |
ZUUHLEMNQRGUME-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)C(=O)CNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)
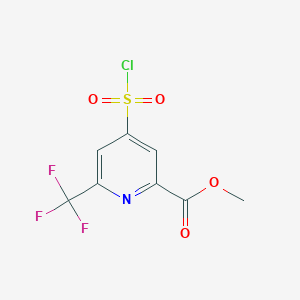

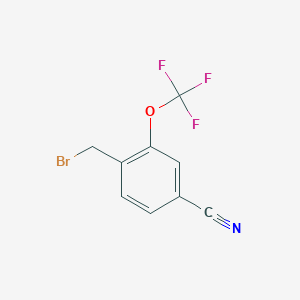
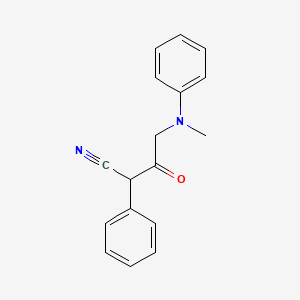



![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)




